2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide 2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide
Brand Name: Vulcanchem
CAS No.: 331260-81-2
VCID: VC0414200
InChI: InChI=1S/C14H11F7N2O/c15-12(16,13(17,18)14(19,20)21)11(24)22-6-5-8-7-23-10-4-2-1-3-9(8)10/h1-4,7,23H,5-6H2,(H,22,24)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F
Molecular Formula: C14H11F7N2O
Molecular Weight: 356.24g/mol

2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide

CAS No.: 331260-81-2

Main Products

VCID: VC0414200

Molecular Formula: C14H11F7N2O

Molecular Weight: 356.24g/mol

2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide - 331260-81-2

CAS No. 331260-81-2
Product Name 2,2,3,3,4,4,4-Heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide
Molecular Formula C14H11F7N2O
Molecular Weight 356.24g/mol
IUPAC Name 2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide
Standard InChI InChI=1S/C14H11F7N2O/c15-12(16,13(17,18)14(19,20)21)11(24)22-6-5-8-7-23-10-4-2-1-3-9(8)10/h1-4,7,23H,5-6H2,(H,22,24)
Standard InChIKey NBLIBZRLBTVVMZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F
PubChem Compound 1731308
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator